

Theoretical Exploration of 2-Cyanoimino-1,3-thiazolidine: A Computational Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyanoimino-1,3-thiazolidine

Cat. No.: B1274029

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on the core structure of **2-cyanoimino-1,3-thiazolidine**, a heterocyclic compound of interest in medicinal chemistry. This document synthesizes available computational data, outlines prevalent theoretical methodologies, and presents a logical workflow for future in-silico investigations. While specific theoretical studies on the parent **2-cyanoimino-1,3-thiazolidine** are limited, this guide leverages data from closely related derivatives to infer its molecular properties and potential reactivity. This serves as a foundational resource for researchers engaged in the computational design and analysis of novel therapeutic agents based on the thiazolidine scaffold.

Introduction

2-Cyanoimino-1,3-thiazolidine is a heterocyclic compound featuring a thiazolidine ring system with a cyanoimino substituent at the 2-position. The thiazolidine ring is a privileged scaffold in medicinal chemistry, appearing in a variety of bioactive molecules. Theoretical and computational studies, such as Density Functional Theory (DFT) and molecular docking, are crucial for understanding the structural, electronic, and reactivity properties of such compounds. These insights are invaluable for rational drug design, enabling the prediction of molecular geometries, electronic properties, and potential interactions with biological targets.

This guide focuses on the theoretical aspects of the **2-cyanoimino-1,3-thiazolidine** core, providing a framework for its computational investigation.

Molecular Properties

The fundamental properties of **2-cyanoimino-1,3-thiazolidine** are summarized below. These values are a combination of predicted and experimentally derived data.

Property	Value	Source
Molecular Formula	C ₄ H ₅ N ₃ S	[1] [2]
Molecular Weight	127.17 g/mol	[1] [2]
CAS Number	26364-65-8	[3] [4]
Predicted Density	1.43 ± 0.1 g/cm ³	[1] [5]
Predicted Boiling Point	227.6 ± 23.0 °C	[1] [5]
Predicted pKa	3.95 ± 0.10	[1]
Topological Polar Surface Area (TPSA)	47.85 Å ²	[3]
Predicted LogP	-0.32292	[3]

Theoretical Studies: Methodologies and Findings

While direct theoretical studies on **2-cyanoimino-1,3-thiazolidine** are not extensively published, research on its derivatives provides a solid foundation for understanding its behavior. The most common computational method employed is Density Functional Theory (DFT), often utilizing the B3LYP functional with various basis sets (e.g., 6-31G(d,p), 6-311G, 6-311+G(2d,p)).[\[6\]](#)[\[7\]](#)

Conformational Analysis

The thiazolidine ring typically adopts a non-planar conformation, often described as an envelope or twisted-chair form. In a study of Ethyl 2-[(Z)-2-cyanoimino-1,3-thiazolidin-3-yl]acetate, the thiazolidine ring was found to have an envelope conformation.[\[8\]](#) Conformational

analysis via DFT calculations is essential to identify the lowest energy conformers, which are crucial for subsequent docking and reactivity studies.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap (ΔE) is a particularly important parameter. A smaller energy gap suggests higher reactivity. For a related compound, 2-imino-4-oxo-1,3-thiazolidine hydrochloride, the calculated HOMO-LUMO energy gap was found to be 2.87 eV, indicating a soft molecule with high chemical reactivity.^[6]

Compound	HOMO (eV)	LUMO (eV)	Energy Gap (ΔE) (eV)	Reference
2-Imino-4-oxo-1,3-thiazolidine hydrochloride	-	-	2.87	[6]

Note: Specific HOMO and LUMO energy values for the parent compound are not available in the searched literature.

Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) maps are valuable for identifying the electrophilic and nucleophilic sites of a molecule. The red regions in an MEP map indicate areas of high electron density (nucleophilic), while blue regions represent electron-deficient areas (electrophilic). For thiazolidine derivatives, the nitrogen atoms of the imino group and the sulfur atom are often associated with negative potential, suggesting they are likely sites for electrophilic attack.

Experimental and Computational Protocols

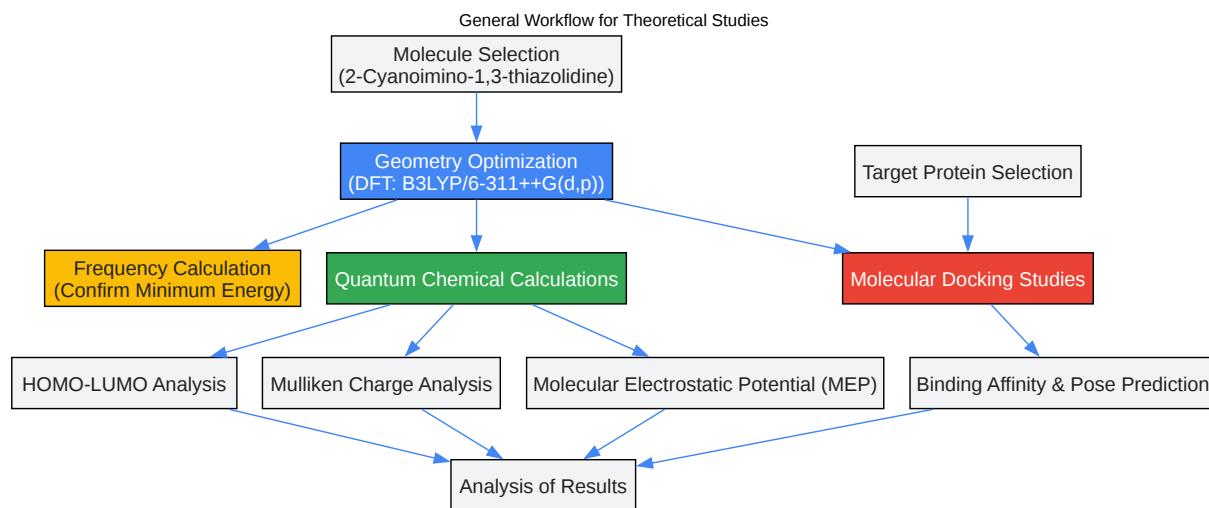
A general workflow for the theoretical investigation of **2-cyanoimino-1,3-thiazolidine** and its derivatives is outlined below.

Geometry Optimization

The first step in any theoretical study is to obtain the optimized molecular geometry. This is typically performed using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

Quantum Chemical Calculations

Once the geometry is optimized, various quantum chemical properties can be calculated. These include:

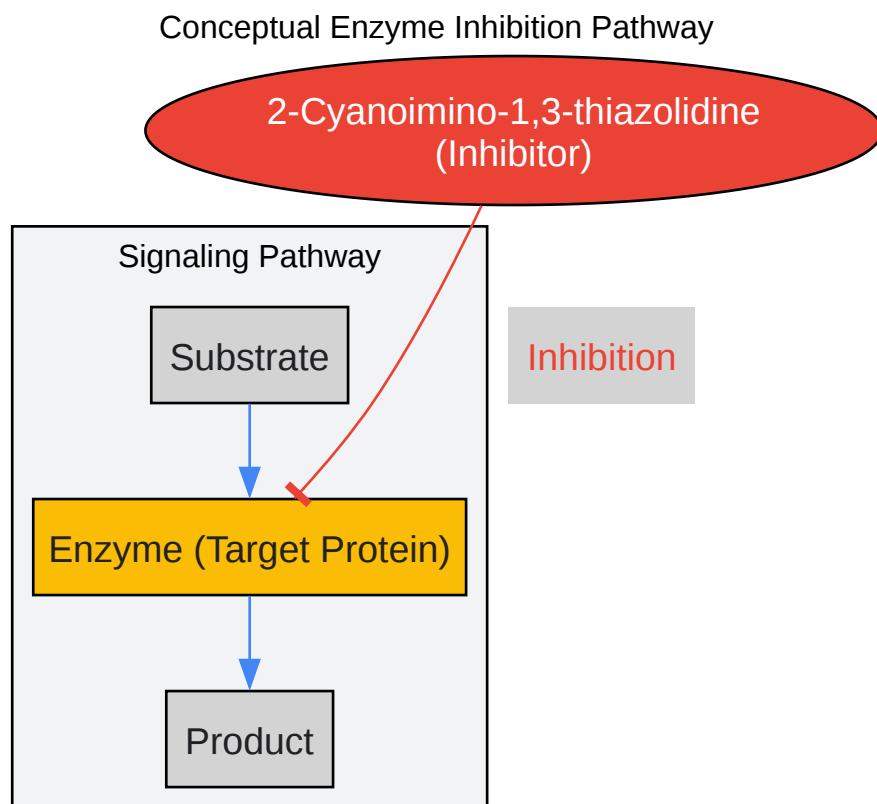

- Frontier Molecular Orbitals (HOMO and LUMO): To assess reactivity.
- Mulliken Atomic Charges: To understand the charge distribution within the molecule.
- Molecular Electrostatic Potential (MEP): To identify reactive sites.
- Global Reactivity Descriptors: Such as chemical hardness, softness, and electronegativity, can be derived from HOMO and LUMO energies.

Molecular Docking

To investigate the potential of **2-cyanoimino-1,3-thiazolidine** derivatives as inhibitors of specific biological targets, molecular docking simulations are performed. This involves docking the optimized ligand structures into the active site of a target protein to predict binding conformations and affinities.

Visualizations

General Workflow for Theoretical Studies



[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the typical workflow for theoretical studies of small molecules like **2-cyanoimino-1,3-thiazolidine**.

Conceptual Signaling Pathway Inhibition

While no specific signaling pathway has been definitively linked to **2-cyanoimino-1,3-thiazolidine** in the provided literature, thiazolidine derivatives are known to target various enzymes. The following diagram illustrates a conceptual model of how such a compound might inhibit a signaling pathway.

[Click to download full resolution via product page](#)

Caption: A conceptual diagram showing the inhibition of an enzymatic reaction by a **2-cyanoimino-1,3-thiazolidine**-based inhibitor.

Conclusion

This technical guide has synthesized the available theoretical and computational information on **2-cyanoimino-1,3-thiazolidine**. While specific data for the parent molecule is sparse, the analysis of its derivatives provides valuable insights into its likely structural, electronic, and reactive properties. The outlined computational methodologies and workflows offer a robust framework for researchers to conduct further in-silico investigations. Such studies are paramount for the rational design of novel **2-cyanoimino-1,3-thiazolidine** derivatives with desired therapeutic activities. Future research should focus on performing detailed DFT calculations on the parent compound to provide a more complete dataset for this important chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Cyanoiminothiazolidine | 26364-65-8 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 2-[(Z)-2-cyanoimino-1,3-thiazolidin-3-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Theoretical Exploration of 2-Cyanoimino-1,3-thiazolidine: A Computational Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1274029#theoretical-studies-on-2-cyanoimino-1-3-thiazolidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com